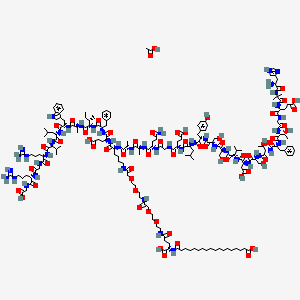
1-Iodoheptadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodoheptadecane is an organic compound with the molecular formula C17H35I . It belongs to the class of alkyl iodides, which are characterized by the presence of an iodine atom attached to an alkyl chain. .
Vorbereitungsmethoden
1-Iodoheptadecane can be synthesized through several methods:
Halogenation of Heptadecane: One common method involves the halogenation of heptadecane using iodine and a suitable oxidizing agent. The reaction typically occurs under reflux conditions with the presence of a catalyst such as iron or aluminum chloride.
Grignard Reaction: Another method involves the reaction of heptadecyl magnesium bromide with iodine. This reaction is carried out in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Industrial Production: Industrially, this compound can be produced through the iodination of heptadecane using iodine monochloride (ICl) or iodine pentoxide (I2O5) under controlled conditions.
Analyse Chemischer Reaktionen
1-Iodoheptadecane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines. For example, reacting with sodium hydroxide (NaOH) can produce heptadecanol.
Reduction Reactions: The compound can be reduced to heptadecane using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Although less common, this compound can be oxidized to produce heptadecanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Wissenschaftliche Forschungsanwendungen
1-Iodoheptadecane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including surfactants, lubricants, and pharmaceuticals.
Biological Studies: The compound is used in studies involving lipid metabolism and membrane structure due to its long alkyl chain.
Material Science: It is utilized in the preparation of self-assembled monolayers (SAMs) on gold surfaces, which are important in the development of biosensors and nanotechnology.
Wirkmechanismus
The mechanism of action of 1-iodoheptadecane primarily involves its reactivity as an alkyl iodide. The iodine atom in the molecule is highly polarizable, making it a good leaving group in substitution reactions. This property allows the compound to participate in various nucleophilic substitution reactions, forming new carbon-heteroatom bonds. Additionally, the long alkyl chain contributes to its hydrophobic nature, influencing its interactions in biological and material science applications .
Vergleich Mit ähnlichen Verbindungen
1-Iodoheptadecane can be compared with other alkyl iodides such as:
1-Iodohexadecane (C16H33I): Similar in structure but with one less carbon atom, making it slightly less hydrophobic.
1-Iodooctadecane (C18H37I): Contains one more carbon atom, increasing its hydrophobicity and melting point.
1-Iodododecane (C12H25I): Shorter alkyl chain, making it more volatile and less hydrophobic compared to this compound.
Each of these compounds shares similar reactivity due to the presence of the iodine atom but differs in physical properties such as melting point, boiling point, and solubility due to the length of the alkyl chain.
Eigenschaften
CAS-Nummer |
26825-83-2 |
|---|---|
Molekularformel |
C17H35I |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
1-iodoheptadecane |
InChI |
InChI=1S/C17H35I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2-17H2,1H3 |
InChI-Schlüssel |
SWGRLCBZNPROCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


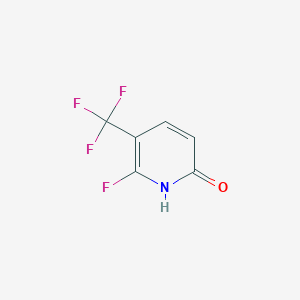
![levulinoyl(-3)[DMT(-5)]2-deoxy-D-thrPenf(b)-adenin-9-yl](/img/structure/B13430974.png)
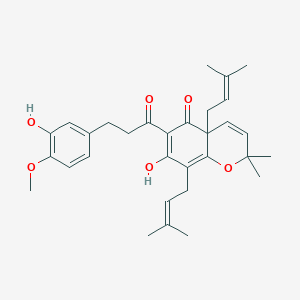
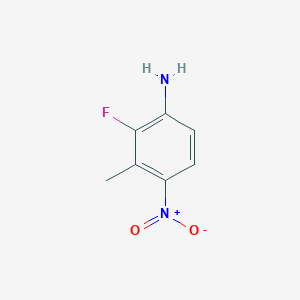


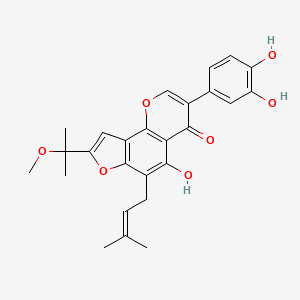
![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;hydrate](/img/structure/B13431001.png)

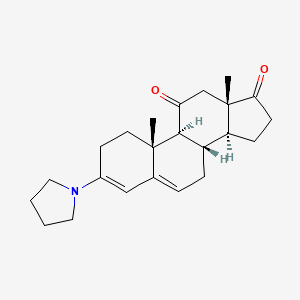


![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 3-[[4-[2-(1H-diazirin-3-yl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B13431039.png)
